4-(Methoxymethyl)-3,5-dimethylisoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-7(4-9-3)6(2)10-8-5/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPBBUQCHSTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxymethyl 3,5 Dimethylisoxazole and Its Precursors
Strategies for the Construction of the 3,5-Dimethylisoxazole (B1293586) Core
The formation of the isoxazole (B147169) ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. The synthesis of the 3,5-dimethylisoxazole core, the central scaffold of the target molecule, can be efficiently achieved through various established protocols.
Condensation Reactions of Hydroxylamine (B1172632) with 1,3-Dicarbonyl Compounds and Analogues
A classic and straightforward approach to the synthesis of 3,5-disubstituted isoxazoles involves the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine or its salts. biolmolchem.comcore.ac.uk In the specific case of 3,5-dimethylisoxazole, the readily available 1,3-dicarbonyl compound, acetylacetone (B45752) (pentane-2,4-dione), serves as the ideal starting material.
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. This method is often favored for its simplicity, high yields, and the commercial availability of the starting materials. chemicalbook.com
Reaction Scheme:
Acetylacetone + Hydroxylamine hydrochloride → 3,5-Dimethylisoxazole + 2 H₂O + HCl
A typical procedure involves reacting acetylacetone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated acid.
1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides and Unsaturated Substrates
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. chemicalbook.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, which is typically an alkyne or an alkene.
For the synthesis of the 3,5-dimethylisoxazole core, this would involve the reaction of acetonitrile (B52724) oxide with propyne (B1212725). However, due to the gaseous nature of propyne and the instability of acetonitrile oxide, this specific route is less common for this particular isoxazole. More broadly, the 1,3-dipolar cycloaddition is a cornerstone for the synthesis of a wide array of substituted isoxazoles, offering excellent control over regioselectivity. The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to circumvent their instability.
Multi-Component Reaction Approaches for Isoxazole Ring Formation
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step, high atom economy, and often environmentally benign nature. Several MCRs have been developed for the synthesis of isoxazole derivatives.
A common MCR strategy for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. nih.gov This approach allows for the rapid assembly of functionalized isoxazoles. By selecting the appropriate starting materials, a diverse library of isoxazole compounds can be generated. For instance, the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can yield 3-methyl-4-substituted-isoxazol-5(4H)-one derivatives. nih.gov
Functionalization at the C4 Position of the 3,5-Dimethylisoxazole Nucleus
Once the 3,5-dimethylisoxazole core is synthesized, the next crucial step is the introduction of the methoxymethyl group at the C4 position. This is typically achieved through a multi-step process involving the initial introduction of a reactive handle at the C4 position, followed by its conversion to the desired hydroxymethyl moiety and subsequent etherification.
Halogenation Chemistry for C4 Introduction (e.g., Bromination)
The C4 position of 3,5-dimethylisoxazole is susceptible to electrophilic substitution, facilitated by the electron-donating effects of the two methyl groups on the isoxazole ring. nih.gov This allows for the direct introduction of a halogen, such as bromine, to create a versatile synthetic intermediate. 4-Bromo-3,5-dimethylisoxazole (B80238) is a known compound and serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. nordmann.globalchemimpex.com
The bromination can be achieved using standard brominating agents. The resulting 4-bromo-3,5-dimethylisoxazole can then undergo a variety of cross-coupling reactions or nucleophilic substitutions to introduce further functionality at the C4 position.
Introduction of the Hydroxymethyl Moiety at C4
With a handle such as a bromine atom at the C4 position, the introduction of a hydroxymethyl group can be accomplished through several synthetic routes. One common approach involves a Grignard reaction. The 4-bromo-3,5-dimethylisoxazole can be converted to the corresponding Grignard reagent, which is then reacted with formaldehyde (B43269) to yield (3,5-dimethylisoxazol-4-yl)methanol.
Alternatively, the hydroxymethyl group can be introduced by first converting the 4-bromo derivative to 3,5-dimethylisoxazole-4-carboxylic acid, followed by reduction of the carboxylic acid to the corresponding alcohol. The synthesis of 3,5-dimethylisoxazole-4-carboxylic acid can be achieved by carboxylation of the Grignard reagent or by other established methods. chemicalbook.com The subsequent reduction of the carboxylic acid to (3,5-dimethylisoxazol-4-yl)methanol, a known compound, provides the direct precursor for the final etherification step. scbt.com
Synthesis of the Methoxymethyl Group at C4
The introduction of a methoxymethyl group at the C4 position of the 3,5-dimethylisoxazole ring is typically achieved through a two-step sequence: initial introduction of a hydroxymethyl group, followed by O-methylation. A plausible synthetic strategy commences with the functionalization of the C4 position of 3,5-dimethylisoxazole, a readily available starting material often synthesized from the condensation of acetylacetone with hydroxylamine. researchgate.netresearchgate.net
A key intermediate in this pathway is 3,5-dimethylisoxazole-4-carbaldehyde. This aldehyde can be prepared through formylation of 3,5-dimethylisoxazole. nih.govnih.govmasterorganicchemistry.comarkat-usa.orgacs.orgacs.org The subsequent reduction of this aldehyde yields the crucial precursor, 4-(hydroxymethyl)-3,5-dimethylisoxazole. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents.
The final step in the sequence is the O-methylation of 4-(hydroxymethyl)-3,5-dimethylisoxazole to afford the target compound, 4-(methoxymethyl)-3,5-dimethylisoxazole.
The conversion of the hydroxyl group in 4-(hydroxymethyl)-3,5-dimethylisoxazole to a methoxy (B1213986) group is a critical transformation. Several O-methylation strategies can be employed, with the Williamson ether synthesis being a classic and widely used method. acs.orgresearchgate.net This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Classical Williamson Ether Synthesis:
In a typical procedure, 4-(hydroxymethyl)-3,5-dimethylisoxazole would be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This is followed by the addition of a methyl halide, commonly methyl iodide (CH₃I) or methyl bromide (CH₃Br), to yield this compound.
| Step | Reagents | Purpose |
| 1 | 4-(hydroxymethyl)-3,5-dimethylisoxazole, Sodium Hydride (NaH) | Deprotonation of the hydroxyl group to form a nucleophilic alkoxide. |
| 2 | Methyl Iodide (CH₃I) | Acts as the electrophile for the Sₙ2 reaction. |
An alternative approach within the Williamson ether synthesis framework involves the conversion of the hydroxymethyl group to a better leaving group, such as a halide. For instance, treatment of 4-(hydroxymethyl)-3,5-dimethylisoxazole with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) or 4-(bromomethyl)-3,5-dimethylisoxazole, respectively. These halo-derivatives can then be reacted with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃), to furnish the desired ether.
Greener Methylation Alternatives:
In line with the principles of green chemistry, the use of toxic and hazardous methyl halides and dimethyl sulfate (B86663) is being discouraged. More environmentally benign methylating agents have been developed. Dimethyl carbonate (DMC), for example, is a non-toxic and biodegradable reagent that can effectively methylate alcohols in the presence of a catalytic amount of base. researchgate.netresearchgate.net This method avoids the formation of inorganic salt by-products. Another sustainable approach involves the use of methanol (B129727) as a methylating agent, often in conjunction with a suitable catalyst. core.ac.uk
| Methylating Agent | Advantages |
| Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, catalytic base, no salt by-product. researchgate.net |
| Methanol (CH₃OH) | Sustainable feedstock, can be used with various catalysts. core.ac.uk |
Integration of Precursors and Final Assembly of this compound
Synthesis of 3,5-dimethylisoxazole: Condensation of acetylacetone and hydroxylamine. researchgate.netresearchgate.net
Formylation at C4: Introduction of a formyl group at the C4 position of 3,5-dimethylisoxazole to yield 3,5-dimethylisoxazole-4-carbaldehyde.
Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group to produce 4-(hydroxymethyl)-3,5-dimethylisoxazole.
O-Methylation: Etherification of the hydroxymethyl group to afford the final product, this compound.
A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, could potentially streamline this process, improving efficiency and reducing waste. researchgate.netmasterorganicchemistry.com However, the compatibility of reagents and reaction conditions for each step would need to be carefully optimized.
Sustainable and Green Chemistry Approaches in Isoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. A significant area of development is the use of alternative reaction media, with deep eutectic solvents (DESs) emerging as a promising option. researchgate.netcore.ac.uk
DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than their individual components. They offer several advantages over traditional organic solvents, including low toxicity, biodegradability, low cost, and recyclability. The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in deep eutectic solvents such as choline (B1196258) chloride:urea. core.ac.uk These reactions often proceed with high yields and can sometimes be performed without the need for additional catalysts. researchgate.net
The use of DES in a continuous flow synthesis system further enhances the sustainability of the process by allowing for efficient reaction control, separation, and solvent recovery and reuse. researchgate.net This integrated approach represents a significant advancement towards more environmentally friendly manufacturing of isoxazole derivatives. researchgate.net While not specifically documented for this compound, the application of these green methodologies to its synthesis is a logical and desirable future direction.
Chemical Reactivity and Derivatization Strategies of 4 Methoxymethyl 3,5 Dimethylisoxazole
Reactivity of the Isoxazole (B147169) Heterocyclic Ring
The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the weak N-O bond and the influence of its substituents. In the case of 4-(methoxymethyl)-3,5-dimethylisoxazole, the two methyl groups at the 3- and 5-positions significantly influence the electronic properties of the ring.
N-O Bond Cleavage Reactions Leading to Carbonyl-Containing Structures (e.g., β-Aminoenones)
A hallmark of the isoxazole ring's reactivity is its susceptibility to N-O bond cleavage under reductive conditions. clockss.org This transformation is a powerful synthetic tool as it unmasks a 1,3-dicarbonyl relationship, providing access to a variety of useful intermediates. The most common outcome of this reductive ring-opening is the formation of a β-aminoenone (also known as an enaminone). clockss.org
Catalytic hydrogenation is a widely employed method for this transformation. clockss.org The use of catalysts such as Raney nickel, palladium, or platinum black, often under standard temperature and pressure, effectively cleaves the N-O bond to furnish the corresponding β-aminoenone in high yield. clockss.org This reaction is generally clean, with the β-aminoenone being the sole product. clockss.org
Another effective reagent for the reductive cleavage of the isoxazole N-O bond is molybdenum hexacarbonyl [Mo(CO)₆]. researchgate.netcore.ac.uk This method transforms the isoxazole ring into a β-diketone moiety following subsequent acidic hydrolysis of the intermediate β-aminoenone. researchgate.net The reaction proceeds by refluxing the isoxazole with Mo(CO)₆ in a solvent like acetonitrile (B52724). core.ac.uk This strategy has been successfully applied in the synthesis of curcumin (B1669340) derivatives from 3,5-dimethylisoxazole (B1293586) precursors. researchgate.net
It has been noted that deprotonation at the C3 position of the isoxazole ring can also induce cleavage of the O-N bond and subsequent ring-opening. nsf.gov Furthermore, studies on related isoxazoline (B3343090) systems show that reagents like Raney nickel combined with AlCl₃ can mediate N-O bond cleavage to produce β-hydroxyketones. nih.gov
Table 1: Conditions for N-O Bond Cleavage of Isoxazoles
| Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|
| Raney Nickel | H₂, ordinary temp. & pressure | β-Aminoenone | clockss.org |
| Palladium Black | H₂, ordinary temp. & pressure | β-Aminoenone | clockss.org |
| Platinum Black | H₂, ordinary temp. & pressure | β-Aminoenone | clockss.org |
| Mo(CO)₆ | Acetonitrile, reflux, then H₂O | β-Diketone (via β-aminoenone) | researchgate.netcore.ac.uk |
Electrophilic and Nucleophilic Substitution Considerations on the Isoxazole Core
Electrophilic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution. In 3,5-dimethylisoxazole derivatives, the two electron-donating methyl groups increase the electron density of the ring, thereby activating it for substitution. nih.gov This increased electron density particularly favors electrophilic attack at the C4 position. nih.govreddit.com A clear example of this is the sulfochlorination of 3,5-dimethylisoxazole, which proceeds regioselectively at the C4 position. nih.gov Similarly, electrophilic halogenation can be used to introduce iodine or bromine at the C4 position, yielding 4-haloisoxazoles that serve as versatile intermediates for further functionalization, such as in palladium-catalyzed cross-coupling reactions. acs.orgacs.org
Nucleophilic Substitution: Standard nucleophilic aromatic substitution (SₙAr) reactions are challenging on the 3,5-dimethylisoxazole core. mdpi.comrsc.org The electron-donating methyl groups render the ring electron-rich and thus deactivated towards attack by nucleophiles. SₙAr reactions on isoxazoles typically require the presence of strong electron-withdrawing groups, such as a nitro group, to sufficiently activate the ring. rsc.org
However, an alternative mode of reactivity can be achieved through lithiation. Studies on 3,5-dimethylisoxazole have shown that treatment with n-butyllithium does not result in deprotonation of the ring itself, but rather leads to "lateral lithiation" at one of the methyl groups. cdnsciencepub.comresearchgate.net This generates a nucleophilic carbon on the side chain, which can then react with various electrophiles. cdnsciencepub.com This indicates that for this compound, direct nucleophilic attack on the ring is unlikely, while reactions involving deprotonation of the methyl groups or the methylene (B1212753) bridge are more plausible.
Transformations Involving the 4-(Methoxymethyl) Substituent
The 4-(methoxymethyl) group offers several avenues for chemical modification, distinct from the reactivity of the isoxazole core. These transformations can involve the ether linkage or the carbon framework of the substituent.
Cleavage and Interconversion of the Methoxymethyl Ether
The methoxymethyl (MOM) ether is a common protecting group for alcohols and is characterized by its stability to a range of conditions while being readily cleavable under acidic conditions. Since the MOM group is an acetal, it can be hydrolyzed using various acids. nih.gov Cleavage is often achieved by treatment with strong acids like concentrated HCl in an alcohol solvent. nih.gov A variety of other Lewis and Brønsted acids can also be employed for its removal. This deprotection reaction converts the 4-(methoxymethyl) group into a 4-(hydroxymethyl) group, providing a reactive handle for subsequent transformations.
Table 2: Selected Reagents for Methoxymethyl (MOM) Ether Cleavage
| Reagent(s) | General Conditions | Reference |
|---|---|---|
| Concentrated HCl | Methanol (B129727), boiling | nih.gov |
| Lewis Acids (e.g., ZnBr₂) | With nucleophile (e.g., n-PrSH) | sigmaaldrich.com |
| Brønsted Acids (e.g., TfOH) | Dichloromethane | nih.gov |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | CH₃CN, then H₂O | acs.org |
Reactions at the Methylene Bridge and Alkoxy Moiety
The methylene bridge of the 4-(methoxymethyl) substituent can be a site of further reactivity, often by conversion to a more synthetically useful functional group. A common strategy involves the transformation of the corresponding 4-(hydroxymethyl) derivative (obtained from ether cleavage) into a 4-(chloromethyl) group. 4-(Chloromethyl)-3,5-dimethylisoxazole (B25358) is a highly versatile intermediate. sigmaaldrich.com The chloromethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functionalities at the 4-position via the methylene bridge.
Furthermore, the substituent can be subjected to oxidation. The chloromethyl group can be oxidized to form the corresponding 4-formyl-3,5-dimethylisoxazole (aldehyde) or 4-carboxy-3,5-dimethylisoxazole (carboxylic acid).
Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
The 3,5-dimethylisoxazole scaffold, functionalized at the C4 position, is a valuable building block for the synthesis of complex and biologically active molecules. Its utility has been demonstrated in the development of potent inhibitors for various biological targets.
One prominent example is in the design of inhibitors for Bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.govnih.govacs.org In these syntheses, the 3,5-dimethylisoxazole moiety acts as an effective mimic of acetylated lysine (B10760008). acs.orgnih.gov Complex derivatives are often prepared via Suzuki cross-coupling reactions, where a 4-bromo-3,5-dimethylisoxazole (B80238) is coupled with a suitable boronic acid partner to install a substituted aryl group at the C4 position. nih.gov This core is then further elaborated to produce bivalent ligands and other complex architectures. nih.gov
The versatility of this scaffold is also highlighted in the synthesis of novel alkaloid derivatives. For instance, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine was synthesized by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with the natural alkaloid cytisine (B100878), demonstrating the ability to link the isoxazole core to complex natural products. nih.gov Additionally, 3,5-dimethylisoxazole has served as a starting material for the synthesis of both symmetrical and unsymmetrical curcumin derivatives through lateral metalation of the methyl groups followed by condensation and reductive ring-opening of the isoxazole. researchgate.net These examples underscore the strategic importance of the 4-substituted-3,5-dimethylisoxazole moiety in constructing diverse and complex molecular structures.
Covalent Linkage to Diverse Organic Scaffolds and Polymer Systems
The covalent attachment of the 4-(substituted)-3,5-dimethylisoxazole moiety to other molecular frameworks is a key strategy for developing new functional molecules. This is most effectively achieved when the C4 position is functionalized with a reactive group, such as a halomethyl group.
Research Findings:
The chloromethyl group in 4-(chloromethyl)-3,5-dimethylisoxazole is an electrophilic site highly susceptible to nucleophilic substitution reactions . cymitquimica.com This reactivity allows for the direct linkage of the isoxazole core to a variety of organic scaffolds containing nucleophilic functional groups. Examples of nucleophiles that can readily displace the chloride ion include amines, thiols, and alcohols, forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility makes the 4-(halomethyl)-3,5-dimethylisoxazole scaffold a valuable building block for constructing more complex molecules in medicinal and materials chemistry.
While direct polymerization of this compound is not commonly reported, its functional group can be modified to incorporate it into polymer systems . For instance, the methoxymethyl group could be converted to a hydroxymethyl group, which can then be esterified with a polymerizable moiety like an acrylate (B77674) or methacrylate. Alternatively, conversion to an amino or carboxyl group would allow its incorporation into polyamides or polyesters. The synthesis of polyimides through the 1,4-addition of nucleophilic monomers to bismaleimides demonstrates a potential pathway where a suitably functionalized isoxazole derivative could act as a monomer. nii.ac.jp
Formation of Hybrid Compounds and Conjugates
The strategy of creating hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a powerful approach in drug discovery. The 3,5-dimethylisoxazole core, functionalized at the C4 position, is an excellent candidate for inclusion in such hybrids and conjugates.
Research Findings:
The formation of hybrid compounds often leverages the same reactivity principles used for covalent linkage to scaffolds. By reacting a functionalized 4-(substituted)-3,5-dimethylisoxazole with another biologically active molecule, a conjugate with potentially synergistic or novel properties can be created. A notable example is the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov In this case, 3,5-dimethylisoxazole is first sulfochlorinated at the C4 position, creating a reactive sulfonyl chloride. This intermediate is then reacted with the natural alkaloid cytisine to form a stable sulfamide (B24259) linkage, successfully conjugating the two moieties. nih.gov
This approach is part of a broader strategy in medicinal chemistry where heterocyclic systems like isoxazole are appended to natural products to modify their biological activity profile. nih.govbohrium.commdpi.com The resulting hybrid compounds can exhibit enhanced potency, altered selectivity, or improved pharmacokinetic properties. The synthesis of isoxazole-amide analogues and dimers targeting bromodomain-containing protein 4 (BRD4) further illustrates this principle, where the isoxazole unit is linked to other ring systems to create potent and selective inhibitors. nih.govnih.gov
Derivatization at the C4 Position of the Isoxazole Ring for Advanced Conjugation
Advanced conjugation strategies require the introduction of specific, highly reactive functional groups at the C4 position of the isoxazole ring. These "handles" allow for precise and efficient coupling reactions to other molecules, including complex biomolecules.
Research Findings:
The most direct method for activating the C4 position involves the use of a halomethyl group . As previously discussed, 4-(chloromethyl)-3,5-dimethylisoxazole is a key intermediate. The chloromethyl group acts as a potent electrophile, enabling facile reaction with a wide range of nucleophiles under mild conditions. cymitquimica.com
Another powerful strategy is sulfochlorination . The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid introduces a sulfonyl chloride (-SO₂Cl) group at the C4 position. nih.gov This functional group is highly reactive towards nucleophiles like amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. This method was successfully employed to conjugate the isoxazole moiety to the alkaloid cytisine. nih.gov
Furthermore, the C4 position can be functionalized to participate in cross-coupling reactions . For example, the synthesis of 4-(arylmethyl)proline derivatives via Suzuki cross-coupling suggests that a 4-(halomethyl)-3,5-dimethylisoxazole could be coupled with arylboronic acids. thieme.de Similarly, Sonogashira-type reactions have been reported on related 3-halo-isoxazoline systems, indicating the potential for coupling with terminal alkynes. researchgate.net These advanced methods significantly broaden the scope of molecules that can be conjugated to the isoxazole core.
| Derivatization Strategy | C4 Functional Group | Reactive Towards | Resulting Linkage | Reference(s) |
| Halogenation | -CH₂Cl | Amines, Alcohols, Thiols | Amine, Ether, Thioether | , cymitquimica.com |
| Sulfochlorination | -SO₂Cl | Amines, Alcohols | Sulfonamide, Sulfonate Ester | nih.gov |
| Cross-Coupling | -CH₂Br, -CH₂I | Boronic Acids, Alkynes | C-C bond (Aryl), C-C bond (Alkynyl) | researchgate.net, thieme.de |
Role as a Structural Mimic in Rational Chemical Design
In rational chemical design, a key strategy is the use of structural mimics or bioisosteres—chemical groups that can substitute for another with similar steric and electronic properties, leading to comparable biological activity. The 3,5-dimethylisoxazole moiety has been identified as a highly effective structural mimic in this context.
Research Findings:
The 3,5-dimethylisoxazole unit serves as a potent bioisostere of acetylated lysine (KAc) . acs.orgacs.orgnih.gov This mimicry is central to its function as an inhibitor of bromodomains, which are protein modules that act as "readers" of epigenetic marks by specifically recognizing and binding to acetylated lysine residues on histone tails. acs.orgsemanticscholar.org
Structural studies, including X-ray crystallography, have elucidated the molecular basis for this mimicry. acs.orgnih.gov When bound to a bromodomain such as BRD4, the 3,5-dimethylisoxazole ring orients itself into the KAc-binding pocket. acs.orgsemanticscholar.org The key interactions are:
The isoxazole oxygen atom acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with a conserved asparagine residue (e.g., N140 in BRD4) in the binding pocket. This interaction effectively mimics the hydrogen bond formed by the carbonyl oxygen of the acetyl group in KAc. acs.orgnih.gov
The isoxazole nitrogen atom often interacts with a conserved tyrosine residue via a structured water molecule, further stabilizing the complex. nih.gov
The methyl groups at the C3 and C5 positions , along with any substituent at the C4 position, can be oriented to engage with surrounding hydrophobic pockets, such as the WPF shelf in BRD4, enhancing binding affinity and selectivity. nih.govacs.org
This ability to effectively mimic the critical binding interactions of acetylated lysine has made the 3,5-dimethylisoxazole scaffold a cornerstone in the development of a distinct class of potent and selective bromodomain inhibitors for therapeutic applications. acs.orgnih.govfrontiersin.org
| Interacting Group | Acetylated Lysine (KAc) Interaction | 3,5-Dimethylisoxazole Mimic Interaction | Reference(s) |
| Hydrogen Bond Acceptor | Acetyl carbonyl oxygen H-bonds with conserved Asn residue. | Isoxazole oxygen H-bonds with conserved Asn residue. | acs.org, nih.gov |
| Stabilizing Interaction | Acetyl methyl group fits into a hydrophobic pocket. | Isoxazole nitrogen interacts with conserved Tyr via a water molecule. | nih.gov |
| Hydrophobic Interactions | Lysine alkyl chain provides additional contacts. | C3/C5 methyl groups and C4 substituent engage with hydrophobic regions (e.g., WPF shelf). | acs.org, nih.gov |
Structural Elucidation and Analytical Characterization Techniques for 4 Methoxymethyl 3,5 Dimethylisoxazole
Spectroscopic Methods for Structure Determination
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Methoxymethyl)-3,5-dimethylisoxazole, providing detailed information about its atomic composition and connectivity.
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of closely related compounds such as 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) and 3,5-dimethylisoxazole (B1293586), the predicted chemical shifts for this compound are outlined in the table below. chemicalbook.comchemicalbook.com The two methyl groups at positions 3 and 5 of the isoxazole (B147169) ring are in slightly different chemical environments and are expected to appear as sharp singlets. The methylene (B1212753) protons of the methoxymethyl group will also appear as a singlet, as will the methyl protons of the methoxy (B1213986) group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts, based on data from analogous compounds like 4-(chloromethyl)-3,5-dimethylisoxazole, are presented in the subsequent table. chemicalbook.com The spectrum would be expected to show signals for the two methyl carbons, the methylene carbon, the methoxy carbon, and the three carbons of the isoxazole ring.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, no significant proton-proton coupling is expected. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |
| ~2.3 | C3-CH₃ | ~10.5 | C3-CH₃ |
| ~2.4 | C5-CH₃ | ~11.5 | C5-CH₃ |
| ~4.4 | -CH₂- | ~58.0 | -CH₂- |
| ~3.3 | -OCH₃ | ~59.0 | -OCH₃ |
| ~110.0 | C4 | ||
| ~159.0 | C3 | ||
| ~165.0 | C5 |
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
While a specific mass spectrum for this compound is not publicly available, analysis of the mass spectrum of the closely related 4-(chloromethyl)-3,5-dimethylisoxazole can provide insights into the expected fragmentation patterns. massbank.eu The fragmentation of the isoxazole ring is a characteristic process. The molecular ion of this compound would be expected to undergo fragmentation through pathways such as the loss of the methoxy group, the entire methoxymethyl group, or cleavage of the isoxazole ring. The mass spectrum of 3,5-dimethyl-4-hydroxymethyl-isoxazole also provides valuable comparative data. massbank.eu
| m/z | Assignment |
|---|---|
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 110 | [M - OCH₃]⁺ |
| 96 | [M - CH₂OCH₃]⁺ |
Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be a suitable approach for assessing its purity and confirming its identity.
A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of methanol (B129727) or acetonitrile (B52724) and water, and a UV detector. vedomostincesmp.ru The retention time of the compound under specific chromatographic conditions serves as a key identifier. By comparing the retention time of a sample to that of a certified reference standard, the identity of the compound can be confirmed. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by detecting and quantifying any impurities present. The development of a validated HPLC method is crucial for quality control in the synthesis and use of this compound. vedomostincesmp.ru
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this technique requires a single crystal of the compound, it provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.
Advanced Synthetic Applications and Utility As a Chemical Building Block
Application in Multi-Step Organic Synthesis for Fine Chemicals and Intermediates
The 3,5-dimethylisoxazole (B1293586) core is a recognized pharmacophore found in a variety of biologically active compounds. The presence of a methoxymethyl group at the 4-position of this isoxazole (B147169) ring provides a handle for further chemical transformations, making 4-(Methoxymethyl)-3,5-dimethylisoxazole a useful starting material in the synthesis of fine chemicals and pharmaceutical intermediates.
The reactivity of the 4-position of the 3,5-dimethylisoxazole ring system has been demonstrated through reactions such as sulfochlorination, indicating its susceptibility to electrophilic substitution. researchgate.net This inherent reactivity allows for the introduction of various functional groups, which is a key aspect of multi-step organic synthesis.
While direct literature on the multi-step synthesis applications of this compound is not extensively detailed, its utility can be inferred from the known reactivity of its constituent parts. The methoxymethyl group can be chemically manipulated to introduce other functionalities. For instance, ether cleavage can yield the corresponding hydroxymethyl derivative, which can then be oxidized to an aldehyde or a carboxylic acid. These functional groups are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, essential steps in the synthesis of complex molecules.
Below is an interactive data table summarizing potential synthetic transformations of this compound in the synthesis of fine chemicals.
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. BBr₃ or other ether cleaving agent2. PCC or other mild oxidizing agent | 4-Formyl-3,5-dimethylisoxazole | Intermediate for Wittig reactions, aldol (B89426) condensations, and reductive aminations. |
| This compound | 1. BBr₃ or other ether cleaving agent2. Jones reagent or other strong oxidizing agent | 3,5-Dimethylisoxazole-4-carboxylic acid | Building block for amide and ester synthesis, potentially leading to bioactive molecules. |
| This compound | Strong acid or Lewis acid catalyst | C-alkylation of aromatic compounds | Introduction of the 3,5-dimethylisoxazol-4-ylmethyl moiety onto aromatic rings. |
These transformations highlight the potential of this compound as a precursor to a variety of functionalized isoxazole derivatives, which are valuable intermediates in the production of fine chemicals.
Contribution to the Design and Construction of Novel Chemical Scaffolds
A chemical scaffold forms the core structure of a molecule to which various functional groups can be attached. The 3,5-dimethylisoxazole moiety itself serves as a valuable scaffold in medicinal chemistry. The ability to functionalize the 4-position of this ring system, as facilitated by the methoxymethyl group, allows for the expansion of the chemical space around this core, leading to the design and construction of novel chemical scaffolds.
For example, the conversion of the methoxymethyl group to a reactive handle, such as a halomethyl or a tosylmethyl group, would enable nucleophilic substitution reactions. This would allow for the attachment of a wide range of molecular fragments, leading to the creation of diverse libraries of compounds based on the 3,5-dimethylisoxazole scaffold. Such libraries are crucial in the early stages of drug discovery for identifying new lead compounds.
The isoxazole ring can be found in various fused heterocyclic systems. researchgate.net The functional group at the 4-position of this compound can be strategically employed in intramolecular cyclization reactions to construct novel bicyclic or polycyclic scaffolds containing the isoxazole ring. These novel scaffolds can exhibit unique three-dimensional shapes and biological activities.
Strategic Role as a Key Intermediate for Further Functionalization
The strategic importance of this compound lies in its capacity to serve as a stable yet reactive intermediate. The methoxymethyl group acts as a masked hydroxymethyl group, which can be unveiled under specific conditions to allow for further functionalization. This "masked" functionality is advantageous in multi-step syntheses where the protection of a hydroxyl group might otherwise be necessary.
Furthermore, the methyl groups at the 3- and 5-positions of the isoxazole ring can also be sites for functionalization, although they are generally less reactive than the 4-position. This allows for a hierarchical functionalization strategy, where the more reactive 4-position is modified first, followed by transformations at the methyl groups if required.
The versatility of the isoxazole ring itself, which can undergo ring-opening reactions under certain reductive or basic conditions, adds another layer to the strategic utility of this compound. This allows for the transformation of the isoxazole core into other acyclic or heterocyclic structures, further expanding its utility as a key intermediate in the synthesis of a broad range of chemical compounds.
Computational Chemistry Approaches for 4 Methoxymethyl 3,5 Dimethylisoxazole and Its Derivatives
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions of Related Compounds
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. These studies are crucial for understanding the intermolecular interactions that govern the biological activity of compounds. For derivatives of the isoxazole (B147169) scaffold, docking studies have been instrumental in elucidating their binding modes with various biological targets.
Research on isoxazole-carboxamide derivatives has employed molecular docking to identify binding interactions with cyclooxygenase (COX) enzymes and proteins from bacterial and fungal strains. nih.govnih.gov For instance, studies revealed that specific substitutions on the phenyl rings of the isoxazole derivatives could push the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions. nih.govnih.gov Similarly, docking studies on thiazole-indole-isoxazole derivatives have been used to assess their binding affinity and stability with cancer targets like the STAT3 protein and DNA, helping to identify key structural features for enhanced binding. connectjournals.com
In the context of antibacterial research, molecular docking simulations have been carried out to explore the inhibition mechanism of isoxazole hybrids towards proteins from pathogenic strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com These studies calculate binding energies and identify specific intermolecular interactions, such as hydrogen bonds, with amino acid residues in the active sites of target proteins. mdpi.com For example, docking of new triazole-isoxazole hybrids has shown binding energies exceeding -5.00 kcal/mol with bacterial protein targets. mdpi.com Other studies on different isoxazole derivatives targeting the COX-2 enzyme have reported binding affinities with values such as -8.7, -8.5, and -8.4 kcal/mol, indicating good interactions with key residues like Cys41, Ala151, and Arg120. researchgate.net
The development of inhibitors for bromodomain and extraterminal domain (BET) proteins, such as BRD4, has also utilized these computational approaches. Structure-guided optimization of 3,5-dimethylisoxazole (B1293586) derivatives has led to potent BRD4 inhibitors. semanticscholar.orgresearchgate.net X-ray crystal structures confirm that the 3,5-dimethylisoxazole moiety can occupy the acetylated lysine (B10760008) (KAc)-binding pocket of the bromodomain. semanticscholar.org Docking models predict that substituents can form hydrogen bonds with conserved water molecules in the binding channel, explaining the high affinity of these compounds. semanticscholar.org
These examples demonstrate the power of molecular docking to rationalize the structure-activity relationships of isoxazole derivatives and guide the design of new, more potent compounds.
Table 1: Examples of Molecular Docking Results for Isoxazole Derivatives
| Compound Series | Target Protein | Key Findings | Binding Energy (kcal/mol) |
|---|---|---|---|
| Isoxazole-Carboxamides | COX-2 | 3,4-dimethoxy and Cl substitutions enhance binding in a secondary pocket. nih.govnih.gov | Not specified |
| Thiazole-Indole-Isoxazoles | STAT3, DNA | Assesses binding affinity and stability to identify key structural features. connectjournals.com | Not specified |
| Triazole-Isoxazole Hybrids | E. coli protein (1KZN.pdb) | Forms hydrogen bonds with active site residues. mdpi.com | -6.22 |
| Substituted-Isoxazoles | COX-2 (4COX) | Good binding affinity and H-bond interactions with Cys41, Ala151, Arg120. researchgate.net | -8.4 to -8.7 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to study isoxazole and its derivatives. researchgate.netacs.org These calculations provide insights into various molecular properties that are often difficult to obtain experimentally. researchgate.net
Studies on the geometric and electronic structure of isoxazole and its methyl derivatives have been performed using methods such as PM3 and DFT. researchgate.net These calculations can optimize the molecular geometry and determine parameters like bond lengths, net charges, and dipole moments. researchgate.netacs.org For instance, calculations on isoxazole have shown that the neighboring nitrogen and oxygen atoms carry small negative charges. acs.org The results from these computational methods can be compared with experimental data to validate their accuracy. researchgate.netacs.org
A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. For dimethyl substituted isoxazoles, calculations have shown that the C-5 position exhibits the least HOMO-LUMO energy gap, suggesting it is a preferential site for nucleophilic attack. researchgate.net
Furthermore, quantum chemical calculations can predict spectroscopic properties. Theoretical 1H-NMR and 13C-NMR isotropic chemical shift values can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental spectra to confirm molecular structures. epstem.netepstem.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. researchgate.net
These computational tools are invaluable for understanding the intrinsic electronic properties of 4-(methoxymethyl)-3,5-dimethylisoxazole and predicting its reactivity towards various reagents.
Table 2: Calculated Electronic Properties of Isoxazole Derivatives from a Theoretical Study
| Property | Isoxazole | 5-Methylisoxazole | 3,5-Dimethylisoxazole |
|---|---|---|---|
| Heat of Formation (kcal/mol) | 22.181 | 13.985 | 4.881 |
| HOMO Energy (eV) | -0.364 | -0.347 | -0.339 |
| LUMO Energy (eV) | 0.040 | 0.051 | 0.059 |
| HOMO-LUMO Gap (eV) | 0.404 | 0.398 | 0.398 |
| Dipole Moment (Debye) | 3.336 | 3.597 | 3.693 |
Data adapted from theoretical studies on methyl-substituted isoxazoles for illustrative purposes. researchgate.net
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its conformational preferences is essential as the three-dimensional structure can significantly influence its physical properties and biological activity.
The isoxazole ring itself is a planar five-membered heterocycle. nih.gov However, the substituents attached to the ring—two methyl groups and a methoxymethyl group—have rotational freedom. The orientation of the methoxymethyl group at the 4-position is of particular interest. Rotations around the C4-C(methylene) bond and the C(methylene)-O bond will lead to various conformers with different energies.
Computational methods, such as DFT, are used to perform conformational searches and identify the minimum energy conformers. rsc.org These studies can reveal the most stable spatial arrangement of the substituents. For example, in a study of a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, X-ray diffraction analysis confirmed the planarity of the isoxazole ring and determined the conformation of the substituent groups. nih.gov Such analyses help establish the precise three-dimensional structure and stereochemistry.
The flexibility of the substituent groups can be important for how the molecule interacts with a biological target. A flexible molecule may be able to adopt a specific conformation to fit optimally into a binding site, a concept known as "induced fit." Conversely, a more rigid molecule might have higher binding affinity if its ground-state conformation matches the optimal binding geometry.
Stereochemical considerations are also vital, although this compound itself is achiral. If chiral centers were introduced into its derivatives, computational analysis would be crucial for studying the properties of the different stereoisomers. Understanding the relative stability of diastereomers and their preferred conformations is key to designing molecules with specific biological functions. rsc.org
Table 3: Key Aspects of Conformational Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ring Pucker/Planarity | Describes the 3D shape of the cyclic core. | The isoxazole ring is generally considered planar. nih.gov |
| Torsion Angles | Angles describing the rotation around single bonds. | Key torsion angles would define the orientation of the methoxymethyl group relative to the isoxazole ring. |
| Conformational Energy | The relative energy of different conformers. | Calculations can identify the lowest energy (most stable) conformation of the molecule. |
Future Research Directions in 4 Methoxymethyl 3,5 Dimethylisoxazole Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for enabling broader investigation and application of 4-(methoxymethyl)-3,5-dimethylisoxazole. Current approaches to similar 4-substituted isoxazoles often rely on multi-step sequences. Future research should focus on creating more streamlined and environmentally benign pathways.
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For instance, a sequence involving the formation of the 3,5-dimethylisoxazole (B1293586) core followed by in-situ functionalization at the 4-position could be targeted. nih.gov
Catalytic C-H Functionalization: Direct C-H functionalization of the 3,5-dimethylisoxazole ring at the 4-position represents a highly atom-economical approach. Investigating transition metal catalysts (e.g., palladium, rhodium, or copper) capable of selectively activating this C-H bond for subsequent methoxymethylation would be a significant advancement.
Flow Chemistry Approaches: Utilizing microreactor technology could enhance reaction control, improve safety, and allow for rapid optimization of reaction conditions for the synthesis of this compound and its precursors.
Green Chemistry Methodologies: The use of sustainable solvents, such as deep eutectic solvents, and energy sources like microwave irradiation could lead to more environmentally friendly synthetic protocols. nih.govcore.ac.uk
| Synthetic Pathway | Potential Precursor | Key Transformation | Potential Advantages | Research Challenges |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-(Chloromethyl)-3,5-dimethylisoxazole (B25358) | Nucleophilic substitution with sodium methoxide (B1231860) | Well-established reaction, readily available precursors. sigmaaldrich.com | May require harsh conditions, potential for side reactions. |
| Direct C-H Functionalization | 3,5-Dimethylisoxazole | Transition-metal catalyzed coupling with a methoxymethyl source | High atom economy, reduces synthetic steps. | Achieving high regioselectivity at the C4 position. |
| Cycloaddition Approaches | A methoxymethyl-substituted 1,3-dicarbonyl compound | Condensation with hydroxylamine (B1172632). core.ac.uk | Builds the functionalized ring directly. | Synthesis of the specialized precursor may be complex. |
Development of New Chemical Transformations and Rearrangements
The isoxazole (B147169) ring is known to undergo a variety of chemical transformations, often leading to the formation of other valuable heterocyclic or acyclic structures. researchgate.net Investigating the reactivity of this compound could unveil new synthetic possibilities.
Future research should investigate:
Ring-Opening Reactions: The N-O bond of the isoxazole ring is susceptible to cleavage under reductive or catalytic conditions, providing access to useful intermediates like β-hydroxy ketones and γ-amino alcohols. researchgate.net The influence of the C4-methoxymethyl substituent on the regioselectivity and efficiency of these ring-opening reactions warrants detailed study.
Photochemical and Thermal Rearrangements: Isoxazoles can undergo isomerization to other heterocycles, such as oxazoles or azirines, upon exposure to light or heat. researchgate.net Studying the photochemical behavior of this compound could lead to novel molecular scaffolds.
Side-Chain Modifications: The methoxymethyl group itself is a handle for further functionalization. Research into the selective cleavage of the methyl ether to yield 4-(hydroxymethyl)-3,5-dimethylisoxazole would provide a valuable intermediate for esterification, etherification, or oxidation to the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. chemicalbook.com
Metal-Catalyzed Cross-Coupling: While the isoxazole ring itself can be challenging to use in cross-coupling, derivatization to a 4-haloisoxazole precursor could enable Suzuki, Sonogashira, or Heck coupling reactions, attaching a wide array of substituents at the 4-position.
Rational Design of Derivatives with Tuned Chemical and Supramolecular Properties
The 3,5-dimethylisoxazole core is a privileged structure in medicinal chemistry, notably as a key component in bromodomain inhibitors and other therapeutic agents. nih.govsemanticscholar.org Using this compound as a starting point for rational drug design is a promising avenue for future work.
Key directions for derivative design include:
Bioisosteric Replacements: The methoxymethyl group can be systematically replaced with other functionalities (e.g., -CH₂OH, -CH₂F, -CH₂N₃, -CH₂CN) to probe interactions with biological targets and fine-tune properties like solubility, polarity, and metabolic stability.
Supramolecular Chemistry: The isoxazole ring can participate in non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.com Derivatives can be designed where the C4 substituent is elaborated into larger structures capable of forming well-defined supramolecular assemblies, such as gels, liquid crystals, or molecular cages.
Linker and Scaffold Development: The methoxymethyl group can serve as a short, flexible linker to attach the isoxazole core to other pharmacophores or solid supports for applications in combinatorial chemistry or targeted drug delivery.
| Derivative Structure (Modification at C4) | Target Property | Potential Application Area |
|---|---|---|
| -CH₂-O-(CH₂)₂-OH | Increased hydrophilicity, hydrogen bond donor/acceptor | Medicinal chemistry (improved solubility) |
| -CH₂-S-Aryl | Modulated electronic properties, potential for metal coordination | Materials science, catalysis |
| -CH₂-O-Aryl | Increased lipophilicity, introduction of aromatic interactions | Medicinal chemistry (enhanced protein binding) semanticscholar.org |
| -CH₂-NH-SO₂-Aryl | Strong hydrogen bonding motifs | Crystal engineering, supramolecular chemistry nih.gov |
Investigation of Catalytic and Mechanistic Aspects in its Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Furthermore, the unique electronic and steric environment of this compound and its derivatives could be harnessed in catalysis.
Future research in this area should focus on:
Mechanistic Studies of Synthesis: Employing a combination of kinetic studies, isotopic labeling, and computational chemistry (e.g., DFT calculations) to elucidate the mechanisms of novel synthetic routes to the target compound. researchgate.net This knowledge can guide the development of more efficient catalysts and reaction conditions.
Catalyst Development: Exploring the use of this compound derivatives as ligands for transition metal catalysis. The nitrogen atom of the isoxazole ring and the ether oxygen of the side chain could act as a bidentate ligand, potentially enabling unique reactivity and selectivity in catalytic transformations.
Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in asymmetric synthesis, leveraging the rigid heterocyclic core to create a well-defined chiral environment.
Understanding Rearrangement Pathways: Detailed mechanistic investigation of the photochemical and thermal rearrangements of the isoxazole ring will be essential for controlling the product distribution and harnessing these transformations for synthetic purposes.
By pursuing these research avenues, the scientific community can establish a comprehensive understanding of the chemistry of this compound, transforming it from an obscure molecule into a valuable building block for the creation of novel functional molecules and materials.
Q & A
Basic: What are the optimized synthetic routes for 4-(Methoxymethyl)-3,5-dimethylisoxazole?
Answer:
A common approach involves multi-step synthesis starting with functionalization of the isoxazole core. For example, methoxymethyl groups can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Refluxing intermediates in polar aprotic solvents (e.g., DMSO) to facilitate cyclization, as demonstrated in the synthesis of related isoxazole derivatives (65% yield achieved under 18-hour reflux conditions) .
- Protection-deprotection strategies , such as using tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .
- Purification via crystallization (e.g., water-ethanol mixtures) or column chromatography to isolate the final product .
Basic: What spectroscopic and computational methods validate the structure of this compound?
Answer:
- FT-IR/Raman : Identify characteristic vibrations (e.g., C-O-C stretching at ~1,710 cm⁻¹ for methoxymethyl groups) .
- NMR : Distinct singlet signals for methyl groups (δ 2.1–2.3 ppm) and methoxymethyl protons (δ 3.3–3.5 ppm) .
- X-ray crystallography : Resolves bond angles and confirms spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .
- DFT calculations (B3LYP, CAM-B3LYP): Predict electronic properties and compare experimental vs. theoretical spectral data .
Advanced: How does the 3,5-dimethylisoxazole moiety interact with bromodomains in epigenetic targets?
Answer:
The 3,5-dimethylisoxazole group mimics acetylated lysine (KAc) residues, enabling competitive binding to bromodomains like BRD4. Key interactions include:
- Hydrophobic contacts between methyl groups and conserved binding pockets (e.g., ZA channel of BRD4) .
- π-stacking with aromatic residues (e.g., Trp81 in BRD4) .
- Ligand efficiency optimization by introducing methoxymethyl groups to enhance solubility without compromising binding affinity .
X-ray co-crystallography (e.g., PDB 4LYI) validates these interactions .
Advanced: What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions for isoxazole derivatives?
Answer:
- Catalyst selection : Use Pd(OAc)₂ with ligands like XPhos to improve coupling efficiency .
- Substrate pre-activation : Employ halogenated intermediates (e.g., 5-chlorothiophene) to enhance reactivity .
- Solvent optimization : Polar solvents (e.g., DMF) increase reaction rates but may require post-reaction purification via flash chromatography .
- Temperature control : Reactions at 80–100°C balance speed and selectivity, avoiding decomposition .
Advanced: How to resolve contradictions in reported biological activities (e.g., HDAC vs. BET inhibition)?
Answer:
- Comparative assays : Test the compound against HDAC and BET panels under standardized conditions (e.g., fluorescence-based HDAC assays vs. AlphaScreen for BET) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxymethyl with chloromethyl) to isolate target-specific effects .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and selectivity .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Crystallization : Ethanol-water mixtures yield high-purity crystals (≥95%) by exploiting solubility differences .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates by polarity .
- Distillation : For volatile impurities, reduced-pressure distillation prevents thermal degradation .
Advanced: How to model the compound’s reactivity using computational chemistry?
Answer:
- DFT methods (B3LYP/6-31G*): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Fukui indices : Identify regions prone to electrophilic attack (e.g., methoxymethyl oxygen) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
Advanced: What safety protocols are recommended for handling halogenated intermediates in synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid dermal/airborne exposure .
- Storage : Halogenated intermediates (e.g., 4-(chloromethyl) derivatives) should be stored at 0–6°C in amber glass to prevent light-induced degradation .
- Ventilation : Use fume hoods during reactions involving volatile chlorinated solvents (e.g., DCM) .
Advanced: How to design analogs for improved oral bioavailability in BET inhibitor development?
Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~4.6 to ≤3.5, enhancing solubility .
- Metabolic stability : Replace labile esters with ethers (e.g., methoxymethyl) to resist hepatic hydrolysis .
- In vivo PK studies : Monitor plasma concentrations in rodents to validate bioavailability improvements .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction reproducibility : Ensure consistent heating/cooling rates during reflux to avoid byproduct formation .
- Cost-effective purification : Replace column chromatography with recrystallization for large batches .
- Intermediate stability : Stabilize chloromethyl intermediates with antioxidants (e.g., BHT) during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
